Home > Products > Screening Compounds P68230 > Substance P (1-7)
Substance P (1-7) -

Substance P (1-7)

Catalog Number: EVT-10931511
CAS Number:
Molecular Formula: C41H65N13O10
Molecular Weight: 900.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Substance P (1-7) is synthesized from the full-length Substance P through enzymatic cleavage or chemical synthesis. It can be produced using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptides.

Classification

Substance P (1-7) is classified as a neuropeptide and falls under the category of tachykinins. It is significant in the field of pharmacology and neuroscience due to its involvement in modulating pain and inflammation.

Synthesis Analysis

Methods

The synthesis of Substance P (1-7) typically employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The most common method involves using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, where Fmoc-protected amino acids are deprotected and coupled in a controlled manner.

Technical Details

In one study, Rink amide resin was used for C-terminal amidated peptides, while Wang resins were utilized for carboxylic acid forms. The coupling reactions were facilitated using O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) as a coupling reagent. Characterization of the synthesized peptides was performed using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to ensure high purity (>95%) and correct molecular weight .

Molecular Structure Analysis

Structure

The molecular structure of Substance P (1-7) consists of seven amino acids with a specific sequence that contributes to its biological activity. The peptide has a positively charged N-terminal arginine residue and a phenylalanine residue at the C-terminus, which is critical for receptor binding.

Data

The molecular formula for Substance P (1-7) is C₃₉H₅₉N₁₁O₈S. Its molecular weight is approximately 811.0 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and vibrational spectroscopy to elucidate its conformation in solution .

Chemical Reactions Analysis

Reactions

Substance P (1-7) can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and modifications through methylation or acylation. For instance, N-methylation at specific bonds has been shown to enhance stability against proteolytic degradation while retaining biological activity .

Technical Details

Studies have demonstrated that certain modifications can significantly affect the peptide's pharmacokinetic properties. For example, substituting l-phenylalanine with d-phenylalanine improved metabolic stability in plasma while maintaining receptor affinity .

Mechanism of Action

Process

Substance P (1-7) primarily exerts its effects by binding to neurokinin-1 receptors located in the central and peripheral nervous systems. This interaction triggers intracellular signaling pathways that lead to the release of pro-inflammatory mediators and modulation of pain signaling pathways.

Data

Research indicates that the C-terminal phenylalanine residue is crucial for binding affinity and biological activity. Studies using alanine scanning have shown that modifications at this position significantly impact receptor interactions .

Physical and Chemical Properties Analysis

Physical Properties

Substance P (1-7) appears as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under refrigerated conditions.

Chemical Properties

The peptide has a pKa value indicative of its acidic nature due to the presence of carboxylic acid groups from glutamic acid residues. Its solubility characteristics make it suitable for various biological assays .

Applications

Scientific Uses

Substance P (1-7) has been investigated for its potential therapeutic applications in treating neuropathic pain, anxiety disorders, and other inflammatory conditions. Its ability to modulate pain pathways makes it a candidate for developing new analgesic drugs.

Research continues into developing peptidomimetics based on Substance P (1-7) that exhibit enhanced stability and efficacy compared to the natural peptide. These derivatives are being explored for use in positron emission tomography imaging, which could aid in understanding pain mechanisms at a molecular level .

Neurobiological Context of Substance P (1-7)

Biosynthesis and Enzymatic Cleavage of Substance P Fragments

Substance P (1-7) is a bioactive heptapeptide fragment derived from the enzymatic processing of the full-length undecapeptide Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). The generation of this fragment occurs through a sequential proteolytic cascade initiated by endopeptidases that cleave the parent peptide at specific sites. Primary cleavage occurs between the Gln⁶-Phe⁷ bond by matrix metalloproteinases (MMPs), yielding Substance P (1-9) as an intermediate metabolite [5] [10]. Subsequent hydrolysis by angiotensin-converting enzyme (ACE) or neutral endopeptidase (NEP) at the Phe⁷-Phe⁸ bond liberates the N-terminal heptapeptide Substance P (1-7) [5] [10]. This metabolic pathway is tissue-specific, with spinal cord, brainstem, and dermal tissues exhibiting high enzymatic activity due to elevated expression of these processing enzymes [10].

Table 1: Enzymatic Pathways for Substance P (1-7) Generation

Enzyme ClassSpecific EnzymesCleavage Site in Substance PProduct
EndopeptidasesMatrix Metalloproteinases (MMPs)Gln⁶-Phe⁷Substance P (1-9)
ExopeptidasesAngiotensin-Converting Enzyme (ACE)Phe⁷-Phe⁸Substance P (1-7)
Neutral Endopeptidase (NEP)Phe⁷-Phe⁸Substance P (1-7)
Dipeptidyl Peptidase IVGly⁹-Leu¹⁰Substance P (1-9)

The metabolic stability of Substance P (1-7) exceeds that of full-length Substance P due to its resistance to C-terminal-directed degradation mechanisms. Quantitative peptidomic analyses of rodent spinal cord tissue reveal that Substance P (1-7) constitutes approximately 15-20% of total Substance P-related metabolites under basal conditions, increasing to >30% following pharmacological inhibition of MMPs with GM6001 [10]. This enzymatic regulation positions Substance P (1-7) as a significant endogenous modulator of tachykinin signaling.

Endogenous Modulation Mechanisms: Substance P (1-7) as an Autoregulatory Agent

Substance P (1-7) functions as an endogenous autoregulatory agent that modulates the biological activity of full-length Substance P through multiple mechanisms. Unlike the parent peptide, Substance P (1-7) exhibits negligible affinity for classical neurokinin receptors (Neurokinin 1 Receptor, Neurokinin 2 Receptor, Neurokinin 3 Receptor) [5] [8]. Instead, it exerts opposing physiological effects through distinct receptor interactions and allosteric modulation. In nigrostriatal pathways, intracerebral administration of Substance P (1-7) counteracts the rotational behavior and dopamine release induced by full-length Substance P, suggesting functional antagonism [8].

The heptapeptide demonstrates high binding affinity to specific G-protein coupled receptors in brain regions involved in pain and stress modulation, including the periaqueductal gray and amygdala. Activation of these receptors triggers inhibitory pathways that attenuate Substance P-mediated excitation of sensory neurons [7]. Electrophysiological studies demonstrate that Substance P (1-7) reduces the amplitude of monosynaptic reflexes potentiated by full-length Substance P by 60-75% through presynaptic inhibition of neurotransmitter release [8]. Furthermore, it modulates emotional responses by normalizing stress-induced disturbances in learning and sleep architecture, contrasting with the anxiogenic effects of intact Substance P [1] [7].

Table 2: Functional Opposition Between Substance P and Substance P (1-7)

Physiological ParameterSubstance P EffectSubstance P (1-7) EffectModulatory Outcome
Dopamine Release↑ 70-90% in striatum↓ Baseline release by 40%Normalization of dopaminergic tone
Nociceptive Threshold↓ Latency (hyperalgesia)↑ Latency (analgesia)Balanced pain perception
Stress Response↑ Anxiety-like behavior↓ Stress-induced learning deficitsAnti-stress regulation
Synaptic TransmissionPotentiation of reflexesPresynaptic inhibitionStabilized neuronal excitability

Comparative Analysis of Tachykinin Neuropeptide Fragments

The tachykinin family exhibits structural and functional diversification through proteolytic fragmentation, with Substance P (1-7) representing a biologically significant N-terminal metabolite. Comparative analysis reveals stark contrasts between this fragment and other tachykinin-derived peptides:

  • Substance P (1-9): This non-amidated nonapeptide retains partial agonist activity at Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, triggering calcium mobilization and degranulation at micromolar concentrations. Substance P (1-7) completely lacks this activity [5]. Both fragments are inactive at Neurokinin 1 Receptor [5].

  • C-terminal Fragments: Peptides containing the conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂), such as Substance P (5-11), exhibit full agonist activity at Neurokinin 1 Receptor with nanomolar affinity. These fragments replicate the bronchoconstrictive, pro-inflammatory, and algogenic effects of intact Substance P [1] [4].

  • Neuropeptide Gamma: This extended tachykinin (36 amino acids) demonstrates selective binding affinity for Neurokinin 2 Receptor (Kd = 0.8 nM) compared to Neurokinin 1 Receptor (Kd = 12 nM) and Neurokinin 3 Receptor (Kd = 150 nM). Its C-terminal domain contains the conserved -Phe-Val-Gly-Leu-Met-NH₂ motif essential for receptor interaction [3] [6]. Neuropeptide Gamma fragments lacking this motif exhibit reduced receptor affinity, contrasting with the unique receptor interactions of Substance P (1-7) [6].

Structural analysis reveals that the bioactivity of tachykinin fragments depends critically on conserved domains: C-terminal sequences determine classical receptor activation, while N-terminal sequences (particularly the Arg¹-Pro²-Lys³-Pro⁴ motif in Substance P (1-7)) enable novel regulatory functions [4] [9]. This differential utilization of structural domains allows a single peptide precursor to generate fragments with divergent and sometimes opposing biological activities.

Table 3: Structural and Functional Comparison of Tachykinin Fragments

FragmentAmino Acid SequenceReceptor TargetsPrimary Biological Actions
Substance P (1-7)Arg-Pro-Lys-Pro-Gln-Gln-PheNon-NK receptorsAnti-nociception, Anti-stress, Autoregulation
Substance P (1-9)Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-GlyMRGPRX2 (weak)Mast cell activation (weak)
Substance P (5-11)Gln-Phe-Phe-Gly-Leu-Met-NH₂Neurokinin 1 ReceptorPro-inflammatory, Hyperalgesic
Neuropeptide Gamma (3-21)Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys...Neurokinin 2 Receptor > Neurokinin 1 ReceptorBronchoconstriction, Vasodilation

The evolutionary conservation of enzymatic pathways generating these fragments across mammalian species underscores their physiological significance. The distinct bioactivity profiles of Substance P (1-7) compared to other tachykinin fragments highlight its specialized role as an endogenous modulator rather than a primary signaling peptide [4] [9].

Properties

Product Name

Substance P (1-7)

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C41H65N13O10

Molecular Weight

900.0 g/mol

InChI

InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

KPHDBQWTCKBKIL-XIJWKTHWSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.